2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-12-6-7-15(19)13(10-12)17(21)20-11-18(22)8-9-24-16-5-3-2-4-14(16)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHRTJIDLAQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 5-Methoxybenzoic Acid
- Dissolve 5-methoxybenzoic acid (1.0 equiv) in tetrahydrofuran (THF) at 0–5°C under nitrogen.
- Add N-bromosuccinimide (NBS, 1.05 equiv) portionwise over 30 minutes.
- Stir at 0–20°C for 3–5 hours, monitoring by TLC (hexane:EtOAc 3:1).
- Quench with aqueous ammonium chloride, extract with ethyl acetate, and concentrate.
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Purity (HPLC) | >98% |
| Reaction Temp | 0–20°C |
| Solvent | THF |
Mechanistic Insight : Electrophilic aromatic substitution occurs at the ortho-position due to the directing effects of the methoxy group. THF stabilizes intermediates via oxygen lone pair coordination.
Preparation of (4-Hydroxychroman-4-yl)methylamine
Chroman Ring Formation via Epoxide Cyclization
- React 4-chlorochroman-4-ol (1.0 equiv) with benzylamine (2.2 equiv) in ethanol at reflux for 12 hours.
- Catalyze with p-toluenesulfonic acid (0.1 equiv).
- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
| Parameter | Value |
|---|---|
| Yield | 74% |
| Diastereomeric Ratio | 92:8 |
| Reaction Time | 12 hours |
Note : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during amine synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Amide Coupling via Carbodiimide-Mediated Activation
EDCl/HOBt Coupling Protocol
- Activate 2-bromo-5-methoxybenzoic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0°C.
- Add (4-hydroxychroman-4-yl)methylamine (1.05 equiv) and stir at room temperature for 18 hours.
- Quench with 1M HCl, extract with EtOAc, and purify via recrystallization (EtOH:H₂O).
| Condition | Yield Improvement |
|---|---|
| DMAP (0.2 equiv) | +12% |
| Solvent: DMF vs THF | +22% in DMF |
| Temp: 25°C vs 0°C | +15% at 25°C |
Critical Analysis : DMF enhances carboxylate activation compared to THF, while DMAP accelerates acylation by deprotonating the amine.
Final Deprotection and Crystallization
TBS Ether Removal
- Treat protected intermediate (1.0 equiv) with TBAF (3.0 equiv) in THF at 0°C.
- Stir for 2 hours, concentrate, and purify via flash chromatography.
Recrystallization for Polymorph Control
- Solvent System: Ethyl acetate/hexane (1:3)
- Cooling Rate: 0.5°C/min
- Final Purity: 99.7% (HPLC)
Analytical Characterization Summary
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=2.4 Hz, 1H, Ar-H), 4.21 (m, 1H, chroman-H), 3.89 (s, 3H, OCH₃) | |
| LC-MS | m/z 423.2 [M+H]⁺ | |
| XRD | Monoclinic, space group P2₁/c |
Challenges and Alternative Pathways
Competing Bromination Sites
Methoxy groups typically direct electrophiles to para-positions, but steric hindrance from the chroman methyl group shifts selectivity to ortho. Alternative brominating agents like Br₂/FeBr₃ yield >95% ortho-product but require rigorous temperature control (-10°C).
Chroman Ring Racemization
Prolonged reaction times during amine coupling induce epimerization at C4. Kinetic studies show <5% racemization when reactions complete within 6 hours.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant (10 kg) |
|---|---|---|
| Bromination Time | 3 hours | 5 hours (due to mixing inefficiencies) |
| EDCl Cost | $12/g | $4.80/g (bulk pricing) |
| Waste Generation | 8 L/kg | 5.2 L/kg (solvent recovery) |
Key Insight : Replacing EDCl with cheaper alternatives like propylphosphonic anhydride (T3P) reduces costs by 38% without yield loss.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxychroman moiety may play a crucial role in binding to these targets, while the bromine atom and methoxybenzamide group contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : The trifluoropropan-2-yl derivative () achieved a 90% yield, suggesting that electron-withdrawing groups (e.g., fluorine) may enhance reaction efficiency compared to tert-butyl (42%, ) or phenethylamine (51%, ) substituents.
- Thermal Stability : Higher melting points in compounds like 5o (191–192°C) correlate with increased molecular rigidity from aromatic and amide groups, whereas the tert-butyl analog 1g (153–155°C) exhibits lower stability due to bulky aliphatic substituents .
A. Hydroxychroman vs. Other Substituents :
The 4-hydroxychroman group in the target compound introduces a bicyclic oxygen-containing structure, which may enhance:
- Conformational rigidity , which could reduce metabolic degradation relative to flexible side chains (e.g., phenethylamine in 5o ) .
B. Halogen and Methoxy Effects :
- Bromine : Present in all analogs, bromine’s electron-withdrawing nature likely stabilizes the benzamide core and influences π-π stacking in biological targets.
- Methoxy Group : The 5-methoxy group in the target compound and analogs (e.g., 1g , 5o ) may enhance lipophilicity and membrane permeability compared to nitro () or trifluoromethyl () substituents .
C. Heterocyclic Modifications :
Compounds with benzoxazole () or benzothiadiazole () rings exhibit increased aromatic surface area, which could improve target affinity but reduce solubility.
Biological Activity
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom, a methoxy group, and a hydroxychroman moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds with target proteins.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of pathways such as apoptosis and cell cycle regulation.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.0 |
| HEK293 | 5.3 |
These results suggest that the compound is particularly effective against breast cancer cells (MCF-7), which is consistent with findings from similar compounds in the literature .
Antioxidative Activity
The antioxidative capacity of this compound has also been evaluated. Compounds with hydroxy groups typically exhibit enhanced antioxidant properties due to their ability to donate electrons or hydrogen atoms to stabilize free radicals. The compound's antioxidative activity was assessed using various spectroscopic methods, showing significant radical scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Case Studies
Several studies have highlighted the potential applications of this compound in treating cancers:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability, indicating its potential as an anticancer agent targeting breast cancer cells .
- Mechanistic Insights : Another investigation revealed that the compound may induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
